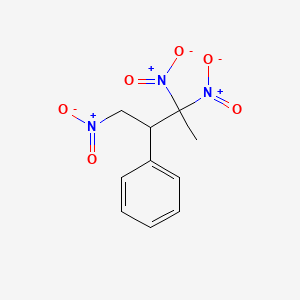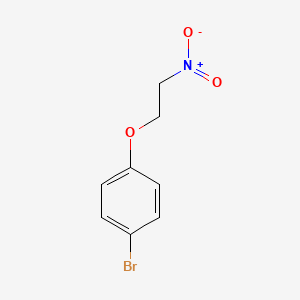
1-Bromo-4-(2-nitroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2-nitroethoxy)benzene is an organic compound with the molecular formula C8H8BrNO3 It consists of a benzene ring substituted with a bromine atom at the 1-position and a 2-nitroethoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-nitroethoxy)benzene can be synthesized through a multi-step process involving the nitration of ethoxybenzene followed by bromination. The nitration step typically involves the reaction of ethoxybenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The bromination step involves the reaction of the nitroethoxybenzene with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(2-nitroethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups, which influence the reactivity of the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide and potassium tert-butoxide are used under elevated temperatures.
Reduction: Hydrogen gas and palladium on carbon are typical reagents for the reduction of the nitro group.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the substituents introduced.
Nucleophilic Substitution: Products include substituted benzene derivatives with different nucleophiles replacing the bromine atom.
Reduction: The major product is 1-bromo-4-(2-aminoethoxy)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-nitroethoxy)benzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2-nitroethoxy)benzene involves its interactions with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine and nitro groups influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack.
Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Comparación Con Compuestos Similares
1-Bromo-4-(2-nitroethoxy)benzene can be compared with other similar compounds such as:
Bromobenzene: Consists of a benzene ring with a single bromine atom.
Nitrobenzene: Consists of a benzene ring with a single nitro group.
1-Bromo-4-nitrobenzene: Similar to this compound but lacks the ethoxy group.
Uniqueness: this compound is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties and reactivity. The ethoxy group further enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
1-bromo-4-(2-nitroethoxy)benzene |
InChI |
InChI=1S/C8H8BrNO3/c9-7-1-3-8(4-2-7)13-6-5-10(11)12/h1-4H,5-6H2 |
Clave InChI |
SALZVZPKLDWAQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


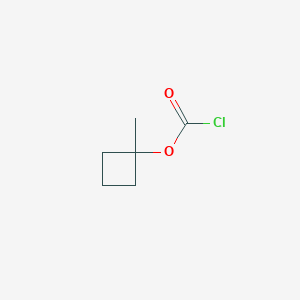
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
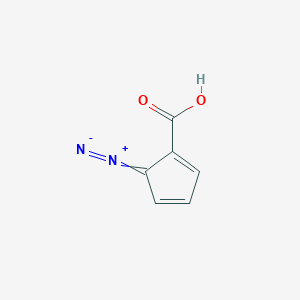
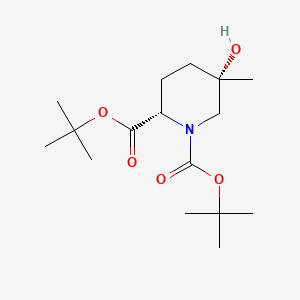
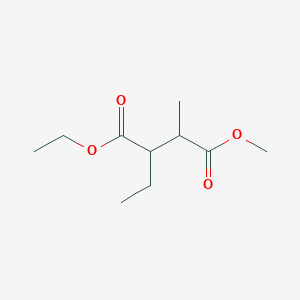
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
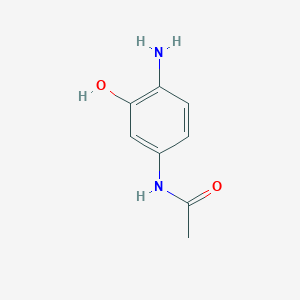

![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)


![6-Butyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B14009269.png)
